

# Technical Support Center: Optimizing Propylene Glycol Dicaprylate/Dicaprate for Topical Delivery

Author: BenchChem Technical Support Team. Date: December 2025



This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of **propylene glycol dicaprylate**/dicaprate (PGD) in topical formulations.

### Frequently Asked Questions (FAQs)

Q1: What is a typical concentration range for **propylene glycol dicaprylate**/dicaprate in topical formulations?

**Propylene glycol dicaprylate**/dicaprate has been used in cosmetic formulations at concentrations up to 51.8%.[1] However, the optimal concentration for drug delivery will depend on the specific active pharmaceutical ingredient (API), the desired delivery profile, and the overall formulation composition.

Q2: What is the primary role of **propylene glycol dicaprylate**/dicaprate in topical delivery?

**Propylene glycol dicaprylate**/dicaprate is a versatile excipient that functions as an emollient, skin-conditioning agent, viscosity-increasing agent, and surfactant.[2][3] Importantly, it is also recognized as a penetration enhancer, meaning it can facilitate the transport of other ingredients, such as APIs, through the skin.[2][3][4]

Q3: Is **propylene glycol dicaprylate**/dicaprate known to cause skin irritation?



Studies have shown that **propylene glycol dicaprylate**/dicaprate generally causes minimal to no skin irritation.[1][3] However, as with any topical ingredient, the potential for irritation can be formulation-dependent. It is always recommended to conduct appropriate safety and tolerability studies.

Q4: Can **propylene glycol dicaprylate**/dicaprate be used in combination with other penetration enhancers?

Yes, propylene glycol esters are sometimes used in combination with other penetration enhancers to achieve a synergistic effect on drug permeation. The selection of a combination of enhancers should be based on the physicochemical properties of the API and the desired delivery profile.

# **Troubleshooting Guides Formulation and Stability Issues**

Q5: My formulation containing **propylene glycol dicaprylate**/dicaprate is showing signs of instability (e.g., phase separation, crystallization). What are the possible causes and solutions?

- Cause: The concentration of propylene glycol dicaprylate/dicaprate may be too high, leading to insolubility of other components.
- Troubleshooting:
  - Gradually decrease the concentration of PGD and observe the impact on stability.
  - Incorporate a co-solvent or emulsifier to improve the miscibility of the formulation components.
  - Evaluate the impact of temperature on your formulation, as temperature fluctuations can affect stability.
- Cause: The API may be interacting with the propylene glycol dicaprylate/dicaprate, leading to precipitation.
- Troubleshooting:



- Assess the solubility of the API in PGD at the intended concentration.
- Consider the use of a solubilizing agent to keep the API in solution.
- Cause: The overall composition of the formulation may not be optimized.
- Troubleshooting:
  - Systematically evaluate the impact of each excipient on the stability of the formulation.
  - Conduct a formulation optimization study using a design of experiments (DoE) approach to identify the optimal concentration ranges for all components.

### In Vitro Skin Permeation Studies

Q6: I am not observing the expected enhancement of drug permeation with increasing concentrations of **propylene glycol dicaprylate**/dicaprate in my Franz diffusion cell experiments. Why might this be?

- Cause: The drug may have a high affinity for the vehicle containing propylene glycol dicaprylate/dicaprate, which can reduce its partitioning into the stratum corneum.
- · Troubleshooting:
  - Evaluate the solubility of your drug in the vehicle. A very high solubility can sometimes hinder skin penetration.
  - Consider that for some drugs, there may be an optimal concentration of PGD beyond which the permeation enhancement plateaus or even decreases. It is advisable to test a range of PGD concentrations.
- Cause: The experimental conditions of your Franz diffusion cell assay may not be optimal.
- Troubleshooting:
  - Ensure that "sink conditions" are maintained in the receptor chamber. The concentration of the drug in the receptor fluid should not exceed 10% of its solubility in that medium.



- Verify the integrity of the skin membrane before and after the experiment.
- Confirm that the temperature of the diffusion cell is maintained at a physiologically relevant temperature, typically 32°C for skin studies.

Q7: I am observing high variability in my in vitro skin permeation data. What are the common sources of variability?

- Cause: Inherent biological differences between skin donors (inter-donor variability).
- Troubleshooting:
  - Increase the number of skin donors to obtain a more representative average.
  - Use a reference compound with known permeation characteristics to normalize the data.
- Cause: Inconsistent skin thickness or regional variations within the same skin sample (intradonor variability).
- Troubleshooting:
  - Use a dermatome to ensure consistent skin thickness.
  - Take replicate samples from adjacent areas of the same skin piece.
- Cause: Issues with the experimental setup.
- Troubleshooting:
  - Ensure the drug is uniformly distributed in the donor formulation.
  - Prevent the formation of air bubbles between the skin and the receptor fluid.

### **Cytotoxicity Testing**

Q8: My in vitro cytotoxicity assay shows a decrease in cell viability with my formulation containing **propylene glycol dicaprylate**/dicaprate. How can I determine the cause?

Cause: High concentrations of excipients can induce osmotic stress and cellular damage.



- · Troubleshooting:
  - Test a range of concentrations of your formulation to determine the dose-response relationship.
  - Include a vehicle control (the formulation without the API) to assess the cytotoxicity of the excipients alone.
  - Test the cytotoxicity of propylene glycol dicaprylate/dicaprate alone at the relevant concentrations.
- · Cause: The API itself may be cytotoxic.
- · Troubleshooting:
  - Test the cytotoxicity of the API alone to understand its intrinsic toxicity.
- Cause: The combination of the API and propylene glycol dicaprylate/dicaprate may have a synergistic cytotoxic effect.
- · Troubleshooting:
  - Carefully analyze the results from the API-only, vehicle-only, and full formulation experiments to identify any synergistic effects.

### **Data Presentation**

Table 1: Effect of Propylene Glycol (PG) Concentration on the In Vitro Permeation of Various Drugs



| Drug                 | Vehicle                 | PG<br>Concentr<br>ation (%<br>w/w) | Permeati<br>on Flux<br>(µg/cm²/h<br>) | Enhance<br>ment<br>Ratio | Skin<br>Model                 | Referenc<br>e |
|----------------------|-------------------------|------------------------------------|---------------------------------------|--------------------------|-------------------------------|---------------|
| Ketoprofen           | Carbopol<br>Gel         | 0                                  | 0.73                                  | 1.00                     | Spectra/po<br>r 1<br>membrane | [6]           |
| 35 (Oleic<br>Acid)   | 6.22                    | 8.57                               | Spectra/po<br>r 1<br>membrane         | [6]                      |                               |               |
| Diclofenac<br>Sodium | Carbopol<br>Gel         | 0                                  | -                                     | -                        | Rat Skin                      | [2]           |
| 40                   | -                       | ~8 (with<br>IPM)                   | Rat Skin                              | [2]                      |                               |               |
| Caffeine             | Gel                     | 7.5                                | 2.67<br>(mg/cm²/h<br>½)               | -                        | -                             |               |
| 15                   | 2.47<br>(mg/cm²/h<br>½) | -                                  | -                                     |                          |                               | _             |
| 30                   | 2.37<br>(mg/cm²/h<br>½) | -                                  | -                                     | -                        |                               |               |

Note: Data for propylene glycol (PG) is presented as a surrogate for **propylene glycol dicaprylate**/dicaprate due to the limited availability of specific quantitative data for PGD. The general principles of formulation effects on drug permeation are often similar.

### **Experimental Protocols**

## Protocol 1: In Vitro Skin Permeation Study using Franz Diffusion Cells



- 1. Preparation of Receptor Medium:
- Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
- For poorly water-soluble drugs, a co-solvent such as ethanol or a surfactant may be added to the receptor medium to ensure sink conditions.
- Degas the receptor medium by sonication or vacuum filtration to prevent the formation of air bubbles.
- 2. Skin Membrane Preparation:
- Use excised human or animal skin (e.g., porcine ear skin).
- Carefully remove any subcutaneous fat and connective tissue.
- If required, use a dermatome to obtain skin sections of a consistent thickness (e.g., 500 μm).
- Store the prepared skin frozen until use. Prior to the experiment, thaw the skin at room temperature.
- 3. Franz Diffusion Cell Assembly:
- Mount the skin membrane between the donor and receptor chambers of the Franz diffusion cell, with the stratum corneum side facing the donor chamber.
- Fill the receptor chamber with the degassed receptor medium, ensuring there are no air bubbles trapped beneath the skin.
- Equilibrate the assembled cells in a water bath to maintain a constant temperature, typically 32°C.
- 4. Application of Formulation:
- Apply a precise amount of the test formulation (containing the API and propylene glycol dicaprylate/dicaprate) to the surface of the skin in the donor chamber.
- 5. Sampling:



- At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor chamber.
- Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain a constant volume and sink conditions.
- 6. Sample Analysis:
- Analyze the concentration of the API in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
- 7. Data Analysis:
- Calculate the cumulative amount of drug permeated per unit area (μg/cm²) at each time point.
- Plot the cumulative amount permeated against time. The slope of the linear portion of the curve represents the steady-state flux (Jss).

### **Protocol 2: Cytotoxicity Assay (MTT Assay)**

- 1. Cell Culture:
- Culture human keratinocytes (e.g., HaCaT cells) or other relevant skin cell lines in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
- Maintain the cells in a humidified incubator at 37°C with 5% CO2.
- 2. Cell Seeding:
- Seed the cells into a 96-well plate at a density of approximately 1 x 10<sup>4</sup> cells per well.
- Allow the cells to adhere and grow for 24 hours.
- 3. Treatment:
- Prepare serial dilutions of the test formulation (containing the API and propylene glycol dicaprylate/dicaprate), the vehicle control (formulation without API), and the API alone in the



cell culture medium.

- Remove the old medium from the wells and add the treatment solutions.
- Include a negative control (cells with medium only) and a positive control (a known cytotoxic agent).
- Incubate the plate for 24 or 48 hours.
- 4. MTT Assay:
- After the incubation period, remove the treatment medium.
- Add 100 μL of MTT solution (0.5 mg/mL in serum-free medium) to each well.
- Incubate the plate for 2-4 hours to allow the formation of formazan crystals by viable cells.
- Remove the MTT solution and add 100  $\mu$ L of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
- 5. Absorbance Measurement:
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- 6. Data Analysis:
- Calculate the percentage of cell viability for each treatment group relative to the negative control.
- Plot the cell viability against the concentration of the test substance to determine the IC<sub>50</sub> value (the concentration that inhibits 50% of cell growth).

### **Visualizations**





Click to download full resolution via product page

Caption: Workflow for optimizing PGD concentration.





Click to download full resolution via product page

Caption: Troubleshooting low drug permeation.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References



- 1. WO2016132159A1 Topical pharmaceutical formulation Google Patents [patents.google.com]
- 2. Influence of propylene glycol and isopropyl myristate on the in vitro percutaneous penetration of diclofenac sodium from carbopol gels PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. specialchem.com [specialchem.com]
- 5. Effect of permeation enhancers on the release of ketoprofen through transdermal drug delivery systems PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. he01.tci-thaijo.org [he01.tci-thaijo.org]
- To cite this document: BenchChem. [Technical Support Center: Optimizing Propylene Glycol Dicaprylate/Dicaprate for Topical Delivery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b152784#optimizing-propylene-glycol-dicaprylate-concentration-for-topical-delivery]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com